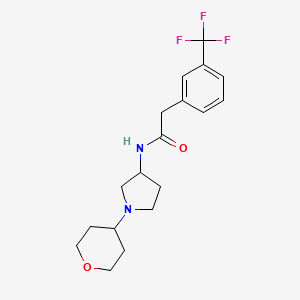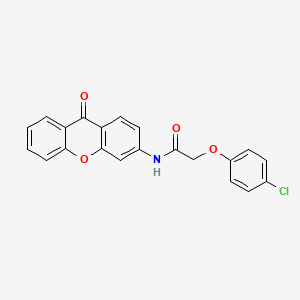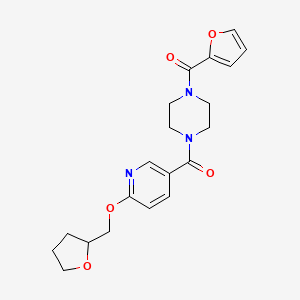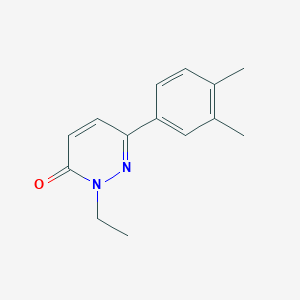
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23F3N2O2 and its molecular weight is 356.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research in chemical synthesis often explores the creation and modification of complex molecules for various applications. A study by Kuznecovs et al. (2020) outlines the ozonation and catalytic hydrogenation processes used to transform certain precursors into intermediates for the synthesis of fluorinated structural derivatives related to the compound . This process is crucial for developing compounds with potential therapeutic applications, showcasing the importance of chemical synthesis techniques in modifying molecular structures to achieve desired properties (Kuznecovs et al., 2020).
Coordination Complexes and Antioxidant Activity
In another study by Chkirate et al. (2019), pyrazole-acetamide derivatives were synthesized and utilized to construct Co(II) and Cu(II) coordination complexes. The study explored the effect of hydrogen bonding on self-assembly processes and evaluated the antioxidant activity of these complexes. The research demonstrates the potential of such compounds in developing coordination complexes with significant biological activities (Chkirate et al., 2019).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in various animal models. This research highlights the potential therapeutic applications of such compounds in treating epilepsy and other seizure disorders, emphasizing the importance of molecular modification in enhancing biological activity (Kamiński et al., 2015).
Crystal Structure Analysis
The study of crystal structures provides insights into the molecular arrangement and potential interactions of compounds. Umezono and Okuno (2015) analyzed the crystal structure of a related N-phenyl-N-(pyridin-4-yl)acetamide compound, offering valuable information on the compound's geometry and potential intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of compounds at the molecular level (Umezono & Okuno, 2015).
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)14-3-1-2-13(10-14)11-17(24)22-15-4-7-23(12-15)16-5-8-25-9-6-16/h1-3,10,15-16H,4-9,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRJPWMMKEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)

![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)

![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)
![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)
![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)



